RCS-4 N-(5-carboxypentyl) metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

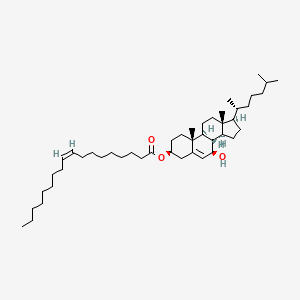

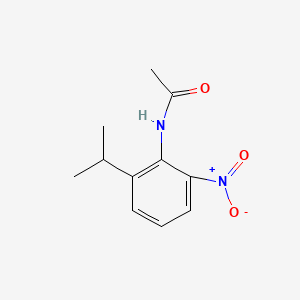

RCS-4 N-(5-carboxypentyl) metabolite is an expected metabolite of RCS-4 . It is structurally similar to JWH 018 . Like JWH 018, RCS-4 has been detected in herbal products . Carboxylation of the N-alkyl chain of JWH 018 occurs during in vivo metabolism, resulting in a 5-carboxypentyl metabolite that is detectable in the urine .

Synthesis Analysis

The synthesis of this compound involves carboxylation of the N-alkyl chain of JWH 018 during in vivo metabolism . This results in a 5-carboxypentyl metabolite that is detectable in the urine .Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4 . Its formal name is 5-(3-(4-methoxybenzoyl)-1H-indol-1-yl)pentanoic acid . The InChi Code is InChI=1S/C21H21NO4/c1-26-16-11-9-15 (10-12-16)21 (25)18-14-22 (13-5-4-8-20 (23)24)19-7-3-2-6-17 (18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3, (H,23,24) .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of this compound is the carboxylation of the N-alkyl chain of JWH 018 . This reaction occurs during in vivo metabolism .Physical and Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (10 mg/ml) . It has a λmax of 213, 263, 320 nm .Scientific Research Applications

Identification of Metabolites : In urine samples from individuals with drug intoxication, several metabolites of RCS-4 were identified using gas chromatography-mass spectrometry. These metabolites were products of various biochemical transformations, including aromatic monohydroxylation and O-demethylation. Importantly, the parent compound was not detected, suggesting that the metabolites are critical markers for identifying RCS-4 ingestion (Kavanagh et al., 2012).

Human Hepatocyte Metabolism : A study using human hepatocytes and time-of-flight mass spectrometry identified 18 metabolites of RCS-4, many of which were previously unreported. These metabolites included hydroxylated forms and those resulting from demethylation, carboxylation, and glucuronidation, highlighting the complexity of RCS-4 metabolism (Gandhi et al., 2014).

Reactive Carbonyl Species (RCS) and Health Implications : RCS, such as RCS-4 metabolites, are byproducts involved in various oxidative-based disorders. Their detoxification by carbonyl quenchers like aminoguanidine and carnosine is a potential therapeutic strategy. This study compares the efficacy of different quenchers in neutralizing various RCS (Colzani et al., 2016).

Therapeutic Applications of Carnosine Derivatives : Carnosine derivatives, which can sequester RCS, have been explored for their therapeutic applications, especially in the context of metabolic disorders and obesity. These derivatives can mitigate damage caused by RCS, thereby offering potential therapeutic benefits (Anderson et al., 2018).

Metabolic Biomarkers in Renal Cell Carcinoma : Metabolomic studies in renal cell carcinoma (RCC) have shown alterations in metabolites in various model systems, including changes in RCS metabolites. Understanding these changes can aid in developing biomarkers for early diagnosis and treatment of RCC (Rodrigues et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXFWFGLGOBGBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018152 |

Source

|

| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-39-8 |

Source

|

| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)

![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)